molecular formula C13H16ClN3O2 B5491811 1-acetyl-N-(5-chloro-2-pyridinyl)-4-piperidinecarboxamide

1-acetyl-N-(5-chloro-2-pyridinyl)-4-piperidinecarboxamide

Cat. No. B5491811
M. Wt: 281.74 g/mol
InChI Key: MTIYYTPSAPALRC-UHFFFAOYSA-N
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Description

1-acetyl-N-(5-chloro-2-pyridinyl)-4-piperidinecarboxamide, also known as JNJ-1930942, is a novel small molecule compound that has been extensively studied for its potential applications in various scientific research areas. This compound belongs to the class of piperidinecarboxamide derivatives and has shown promising results in preclinical studies for the treatment of various diseases such as neuropathic pain, depression, and anxiety.

Mechanism of Action

1-acetyl-N-(5-chloro-2-pyridinyl)-4-piperidinecarboxamide exerts its pharmacological effects by selectively inhibiting the activity of the TRPV1 receptor, which is involved in pain sensation, inflammation, and thermoregulation. By blocking the activity of this receptor, 1-acetyl-N-(5-chloro-2-pyridinyl)-4-piperidinecarboxamide can reduce pain and inflammation in various disease conditions.
Biochemical and Physiological Effects:
1-acetyl-N-(5-chloro-2-pyridinyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects in preclinical studies. It can reduce pain and inflammation in various disease conditions, including neuropathic pain, arthritis, and inflammatory bowel disease. It can also improve mood and reduce anxiety and depression-like behavior in animal models.

Advantages and Limitations for Lab Experiments

1-acetyl-N-(5-chloro-2-pyridinyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its high selectivity and potency for the TRPV1 receptor, its favorable pharmacokinetic properties, and its ability to cross the blood-brain barrier. However, there are also some limitations, including its relatively short half-life and the need for further optimization of its chemical structure for improved efficacy and safety.

Future Directions

There are several future directions for research on 1-acetyl-N-(5-chloro-2-pyridinyl)-4-piperidinecarboxamide. One area of research is the development of more potent and selective TRPV1 receptor antagonists based on the chemical structure of 1-acetyl-N-(5-chloro-2-pyridinyl)-4-piperidinecarboxamide. Another area of research is the investigation of the potential therapeutic applications of 1-acetyl-N-(5-chloro-2-pyridinyl)-4-piperidinecarboxamide in various disease conditions, including neuropathic pain, inflammatory bowel disease, and anxiety and depression. Additionally, further studies are needed to elucidate the precise mechanism of action of 1-acetyl-N-(5-chloro-2-pyridinyl)-4-piperidinecarboxamide and its effects on other physiological systems.

Synthesis Methods

The synthesis of 1-acetyl-N-(5-chloro-2-pyridinyl)-4-piperidinecarboxamide involves the reaction of 5-chloro-2-pyridinecarboxylic acid with piperidine-4-carboxylic acid in the presence of acetic anhydride and a catalyst. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

1-acetyl-N-(5-chloro-2-pyridinyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in various scientific research areas. One of the major areas of research is neuropathic pain, where 1-acetyl-N-(5-chloro-2-pyridinyl)-4-piperidinecarboxamide has shown promising results in preclinical studies by inhibiting the activity of the TRPV1 receptor, which is involved in pain sensation.

properties

IUPAC Name

1-acetyl-N-(5-chloropyridin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2/c1-9(18)17-6-4-10(5-7-17)13(19)16-12-3-2-11(14)8-15-12/h2-3,8,10H,4-7H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIYYTPSAPALRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N-(5-chloropyridin-2-yl)piperidine-4-carboxamide

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